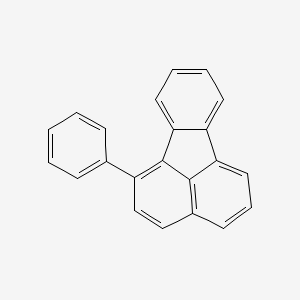

Phenylfluoranthene

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H14 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

1-phenylfluoranthene |

InChI |

InChI=1S/C22H14/c1-2-7-15(8-3-1)17-14-13-16-9-6-12-19-18-10-4-5-11-20(18)22(17)21(16)19/h1-14H |

InChI Key |

ZBZUQRMIUUBVBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC(=C53)C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenylfluoranthene and Its Derivatives

Chemo- and Regioselective Synthetic Approaches for Fluoranthene (B47539) Skeletons

The construction of the fluoranthene core with precise control over the placement and reactivity of functional groups is paramount for synthesizing specific isomers and derivatives. Chemo- and regioselective strategies are employed to build the tetracyclic system from simpler precursors.

Chemo- and Regioselective Synthesis of Polysubstituted 2-Aminothiophenes

| Reactants | Reagents | Product | Key Features |

| gem-dihaloalkenes | β-keto tertiary thioamides | 2,3,4-trisubstituted 2-aminothiophenes | Facile, practical, high chemo- and regioselectivity. researchgate.net |

A convenient method for the oxidant-promoted radical cascade acylation or decarbonylative alkylation of 1,7-dienes with aldehydes has been established for the rapid construction of N-containing polycyclic skeletons in a highly regio- and stereoselective manner. rsc.org This transformation provides a simple and efficient method for preparing a range of tetrahydro-6H-indeno[2,1-c]quinolinone derivatives by sequentially forming three new carbon-carbon bonds. rsc.org Another approach involves the visible light-catalyzed intermolecular cross [2+2] cycloaddition of enynes with alkenes to produce alkynyl cyclobutanes with good functional group tolerance and high reaction efficiency and selectivity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Phenylfluoranthene Construction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, making them indispensable for the synthesis of complex aromatic systems like this compound. researchgate.netyoutube.com These methods offer mild reaction conditions and high functional group tolerance.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis. claremont.edu For this compound synthesis, this reaction can be employed to either introduce a phenyl group onto a pre-existing fluoranthene core or to construct the fluoranthene skeleton itself through a series of coupling events.

A notable strategy involves a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation. nih.gov This method allows for the synthesis of substituted fluoranthene derivatives from 1,8-diiodonaphthalene and various arylboronic acids. The reaction proceeds effectively under both homogeneous catalysis using Pd(dppf)Cl₂ and heterogeneous catalysis with reduced graphene oxide (rGO)-supported CuPd nanocatalysts. nih.gov This approach demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arylboronic acid, leading to good product yields. nih.gov

Table 1: Optimization of Homogeneous Catalysis for Fluoranthene Synthesis via Tandem Suzuki-Miyaura/C-H Arylation nih.gov

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane | 110 | 0 |

| Pd(dppf)Cl₂ (5) | K₂CO₃ | DMSO | 90 | 65 |

| Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMSO | 90 | 58 |

| Pd(dppf)Cl₂ (5) | KOAc | DMSO | 90 | 71 |

| Pd(dppf)Cl₂ (5) | K₃PO₄ | DMSO | 90 | 68 |

The use of palladium nanoparticles supported on materials like COOH-modified graphene has also proven effective for Suzuki-Miyaura reactions in the formation of fluorinated biphenyls, showcasing the versatility of these catalytic systems. mdpi.com

The Heck and Sonogashira reactions provide alternative palladium-catalyzed pathways for C-C bond formation.

The Heck reaction couples an unsaturated halide with an alkene. In the context of this compound synthesis, it can be used to introduce vinylphenyl groups, which can then be cyclized to form part of the fluoranthene framework.

The Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is particularly useful for creating precursors to the fluoranthene system. For instance, an aryl halide can be coupled with phenylacetylene (B144264) to introduce a phenylethynyl moiety, a versatile functional group for subsequent intramolecular cyclization reactions. Modern protocols for Sonogashira couplings often utilize N-heterocyclic carbene (NHC)-Pd(II) complexes, which can operate under aerobic and copper-free conditions, enhancing the reaction's practicality and green profile. rsc.orgias.ac.in

Table 2: Substrate Scope for Sonogashira Coupling of Aryl Bromides with Phenylacetylene rsc.org

| Aryl Bromide | Product | Yield (%) |

| 4-Bromobenzonitrile | 4-Ethynylbenzonitrile | 89 |

| 4-Bromoacetophenone | 4-Ethynylacetophenone | 85 |

| 4-Bromotoluene | 1-Ethynyl-4-methylbenzene | 78 |

| 4-Bromophenol | 4-Ethynylphenol | 75 |

Direct C-H activation is a rapidly evolving field that offers a more atom- and step-economical approach to synthesis. youtube.comyoutube.com Instead of relying on pre-functionalized starting materials like halides or organometallics, C-H activation strategies directly convert a C-H bond into a C-C or C-heteroatom bond. beilstein-journals.orgyoutube.com

In the synthesis of this compound, palladium-catalyzed C-H arylation can be used to directly couple a phenyl group with a suitable C-H bond on a fluoranthene precursor. This approach avoids the need to install a leaving group, reducing synthetic steps and waste. As mentioned previously, a powerful tandem reaction combines a Suzuki-Miyaura coupling with an intramolecular C-H arylation to build the fluoranthene skeleton in a single pot. nih.gov This highlights the synergy between different catalytic methods, where an intermolecular coupling is followed by a C-H activation-mediated cyclization to efficiently construct the target polycyclic system. youtube.com

Intramolecular Cyclization Reactions for this compound Formation

Intramolecular cyclization is a key strategy for forming one or more rings of the fluoranthene core, often as the final step in the synthetic sequence. These reactions typically involve the formation of a new bond between two atoms within the same molecule to create a cyclic structure.

One common approach is the intramolecular Friedel-Crafts reaction . A precursor molecule containing both an aromatic ring and a reactive electrophilic center (e.g., an acyl group or a stabilized carbocation) can be induced to cyclize in the presence of a Lewis acid. beilstein-journals.orgbeilstein-journals.org For example, a suitably substituted naphthalene (B1677914) or biphenyl derivative can undergo intramolecular acylation or alkylation to form the five-membered ring characteristic of the fluoranthene skeleton.

Another powerful method is the Prins/Friedel-Crafts cascade cyclization . This involves treating a precursor like 2-(2-vinylphenyl)acetaldehyde with a Lewis acid (e.g., BF₃·Et₂O). beilstein-journals.org This triggers an intramolecular Prins reaction to form a benzyl (B1604629) carbenium ion, which is then trapped by an electron-rich aromatic partner via a Friedel-Crafts alkylation, effectively building complex polycyclic structures. beilstein-journals.orgbeilstein-journals.org

Similarly, Knoevenagel condensation followed by in situ decarboxylation and intramolecular ring cyclization can be used to construct tetralone skeletons, which are valuable intermediates for more complex natural products and related structures. mdpi.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is essential for environmental sustainability. nih.govresearchgate.net This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.gov

Several strategies discussed above align with green chemistry principles:

Catalysis: The use of catalytic amounts of palladium, rather than stoichiometric reagents, is inherently greener. The development of highly efficient catalysts allows for lower catalyst loadings, further reducing metal waste. rsc.org

Atom Economy: C-H activation reactions are highly atom-economical as they avoid the use of leaving groups that are ultimately discarded. beilstein-journals.org Tandem or cascade reactions that form multiple bonds in a single operation, like the Suzuki/C-H arylation sequence, also improve atom economy and reduce the need for intermediate purification steps. nih.govbeilstein-journals.org

Greener Solvents and Conditions: Research is increasingly focused on replacing toxic organic solvents with more environmentally benign alternatives. For example, Sonogashira couplings have been successfully performed in water, a non-toxic and abundant solvent. ias.ac.innih.gov The development of catalysts that function under aerobic (air-stable) conditions also simplifies reaction setups and improves safety. rsc.org

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as palladium nanoparticles on reduced graphene oxide (rGO), offers significant advantages in sustainability. nih.gov These catalysts can be easily separated from the reaction mixture and recycled, reducing both cost and metal contamination in the final product.

The ongoing development of synthetic methods that are both efficient and environmentally friendly is a key trend in modern organic chemistry, with direct applicability to the synthesis of this compound and other important polycyclic aromatic hydrocarbons. dovepress.comeurekalert.org

Stereoselective Synthesis of Chiral this compound Derivatives

The stereoselective synthesis of chiral this compound derivatives represents a sophisticated area of organic chemistry, primarily focusing on the generation of axially chiral molecules. These compounds lack traditional stereocenters but possess a chiral axis, typically due to hindered rotation around a single bond. Research in this field has led to innovative catalytic systems capable of constructing the this compound core with high enantioselectivity.

A notable advancement is the catalytic enantioselective synthesis of benzo[b]fluoranthene-based axially chiral polycyclic aromatic hydrocarbons (PAHs) through the regioselective C-C bond activation of biphenylenes. This methodology utilizes a chiral rhodium catalyst to achieve excellent yields and enantioselectivities. The reaction proceeds via a regioselective cleavage of the sterically hindered C-C bond of biphenylene precursors, followed by cyclization to form the fluoranthene framework.

Key to the success of this approach is the design of the chiral ligand, which dictates the stereochemical outcome of the reaction. The use of a custom-designed chiral phosphine (B1218219) ligand in conjunction with a rhodium precursor allows for the construction of the chiral axis with a high degree of control. The reaction conditions are typically mild, and the methodology has been shown to tolerate a range of functional groups on the starting materials, enabling the synthesis of a variety of axially chiral this compound derivatives.

The table below summarizes the results for the enantioselective synthesis of selected axially chiral benzo[b]fluoranthene derivatives using this rhodium-catalyzed C-C bond activation methodology.

| Derivative | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 7-phenylbenzo[b]fluoranthene | 5 | 24 | 95 | 98 |

| 7-(4-methoxyphenyl)benzo[b]fluoranthene | 5 | 24 | 92 | 97 |

| 7-(4-chlorophenyl)benzo[b]fluoranthene | 5 | 36 | 88 | 96 |

| 7-(naphthalen-1-yl)benzo[b]fluoranthene | 5 | 36 | 85 | 95 |

| 7-(thiophen-2-yl)benzo[b]fluoranthene | 7.5 | 48 | 78 | 93 |

Scalable Synthesis and Process Optimization for Research Applications

The transition from laboratory-scale synthesis to a more scalable process for producing this compound and its derivatives for research applications necessitates the development of robust, efficient, and optimized synthetic routes. Modern synthetic methodologies are increasingly focusing on tandem reactions and continuous flow processes to enhance scalability, safety, and efficiency.

A promising approach for the scalable synthesis of substituted fluoranthenes involves a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation reaction. nih.gov This method allows for the construction of the fluoranthene core in a single operational step from readily available starting materials. The reaction sequence can be performed using both homogeneous and heterogeneous palladium catalysts, with the latter offering significant advantages for scalable applications due to ease of catalyst separation and recycling. nih.gov

Process optimization for this tandem reaction involves a systematic investigation of various parameters to maximize yield and minimize reaction times. High-throughput experimentation (HTE) platforms can be employed to rapidly screen a wide range of catalysts, ligands, bases, solvents, and temperatures. This data-driven approach allows for the identification of optimal reaction conditions in a fraction of the time required by traditional one-variable-at-a-time optimization.

For industrial-scale research applications, the implementation of continuous flow chemistry offers further advantages. nih.gov Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and leading to higher yields and selectivities. nih.gov The reduced reactor volume also enhances safety, particularly when dealing with exothermic reactions or hazardous reagents. A scalable flow process for the tandem Suzuki-Miyaura/C-H arylation synthesis of this compound would involve pumping solutions of the starting materials and catalyst through a heated reactor coil, with the product being collected continuously downstream. This approach minimizes manual handling and allows for the production of larger quantities of material in a more automated and efficient manner.

The table below outlines key parameters for the optimization of a scalable synthesis of a generic this compound derivative via the tandem Suzuki-Miyaura/C-H arylation route.

Chemical Reactivity and Mechanistic Investigations of Phenylfluoranthene

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, proceeding through the attack of an electrophile on the electron-rich π-system. wikipedia.org The reaction mechanism typically involves the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or σ-complex, followed by the loss of a proton to restore aromaticity. nih.govresearchgate.net

For the parent fluoranthene (B47539) molecule, electrophilic attack predominantly occurs at the C3 and C8 positions, which are the most electron-rich. nih.gov However, the introduction of a phenyl group is expected to modify this regioselectivity. Phenyl groups are generally considered to be weakly activating and ortho-, para-directing in electrophilic aromatic substitution reactions due to a combination of inductive and resonance effects. libretexts.orgyoutube.com Therefore, in phenylfluoranthene, the positions ortho and para to the phenyl substituent on the fluoranthene core will be activated towards electrophilic attack. The precise substitution pattern will be a result of the interplay between the directing effect of the phenyl group and the inherent reactivity of the different positions on the fluoranthene nucleus. For instance, in the nitration of phenols, a highly activated system, a mixture of ortho and para isomers is typically observed. dergipark.org.tr Computational studies on phenyl-substituted polycyclic aromatic hydrocarbons (PAHs) have shown that the position of the phenyl group significantly influences the stability of the resulting molecule and its electronic properties. bohrium.comarxiv.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common for electron-rich aromatic hydrocarbons like this compound unless the ring is substituted with strong electron-withdrawing groups. The mechanism of NAS typically proceeds via an addition-elimination pathway involving a high-energy Meisenheimer complex. For NAS to occur, a good leaving group, such as a halide, must be present on the aromatic ring. The presence of electron-withdrawing groups is crucial to stabilize the negative charge in the Meisenheimer intermediate.

While there is limited specific data on the nucleophilic aromatic substitution of this compound, studies on related nitro-substituted aromatic compounds demonstrate the feasibility of such reactions. nih.gov For example, the nucleophilic substitution of halogens in halonitroarenes is a well-established synthetic methodology. researchgate.net It is conceivable that a suitably substituted this compound derivative, for instance, a nitrothis compound, could undergo nucleophilic aromatic substitution.

Oxidation and Reduction Pathways of the this compound Core

The oxidation of polycyclic aromatic hydrocarbons can proceed through various pathways, leading to a range of oxygenated products. Controlled oxidation reactions are crucial for understanding the metabolic activation and environmental degradation of these compounds.

One of the key controlled oxidation reactions is ozonolysis. The reaction of PAHs with ozone can lead to the formation of various oxygenated products through ring-opening or oxygen addition mechanisms. rsc.orgnih.govresearchgate.netrsc.org The regioselectivity of ozonolysis is influenced by the electronic structure of the PAH. For instance, the ozonolysis of alkyl-substituted PAHs has been shown to be faster than that of the parent compounds, with the formation of a greater diversity of oxygenated products. rsc.org This suggests that the phenyl group in this compound would likely influence the rate and products of ozonolysis.

Metabolic oxidation, often mediated by cytochrome P450 enzymes, is another critical pathway. Studies on the biodegradation of fluoranthene by various microorganisms have identified several metabolic products, including 9-oxo-9H-fluorene-1-carboxylic acid and fluorenone, suggesting an initial attack at the C1-C2 position. mdpi.com The presence of a phenyl group could alter the preferred sites of enzymatic attack due to steric hindrance or altered electronic properties. The initial oxidation products of other PAHs like fluorene, anthracene, and pyrene (B120774) by white-rot fungus have also been well-characterized, providing insights into the general mechanisms of fungal degradation of PAHs. asm.org

The electrochemical reduction of polycyclic aromatic hydrocarbons provides valuable information about their electronic structure and reactivity. Cyclic voltammetry is a common technique used to study these processes. nih.govacs.orgresearchgate.net The reduction of PAHs typically involves the stepwise addition of electrons to the lowest unoccupied molecular orbital (LUMO) of the molecule, forming radical anions and dianions.

Studies on the electrochemical reduction of various PAHs have shown that their reduction potentials are influenced by their molecular structure and the presence of substituents. nih.govnih.govfrontiersin.orgmdpi.com For instance, cyclic voltammetry studies of phenyl-substituted pyrazolines have demonstrated that the substitution on the aryl rings significantly affects the oxidation and reduction potentials. nih.gov It is expected that the phenyl group in this compound will influence its reduction potential compared to the parent fluoranthene molecule. The electrochemical behavior of complex PAHs is an active area of research, with ongoing efforts to synthesize and characterize novel PAH structures. researchgate.net

Photochemical Transformations and Excited State Reactivity of this compound

The absorption of light by this compound can lead to a variety of photochemical transformations, driven by the reactivity of its electronically excited states.

Photoinduced electron transfer (PET) is a fundamental process in which an electronically excited molecule transfers an electron to or from another molecule. nih.gov The photophysical properties of PAHs, including their fluorescence and phosphorescence characteristics, are crucial for understanding their potential for PET. researchgate.net

Upon photoexcitation, this compound can act as either an electron donor or an electron acceptor, depending on the properties of the reaction partner. The presence of the phenyl group can influence the energy levels of the frontier molecular orbitals and thus the driving force for electron transfer. Studies on supramolecular systems combining pyrene and porphyrin derivatives have demonstrated efficient intramolecular energy and electron transfer processes. rsc.orgrsc.org Similarly, investigations into polychromophoric systems have shed light on the influence of molecular structure and solvent polarity on the rates of radiative and non-radiative decay processes. iupac.org The study of photoinduced proton-coupled electron transfer (PCET) in phenolic systems also provides a framework for understanding similar processes that could occur with hydroxylated derivatives of this compound. nih.gov

Photosensitized reactions involve the transfer of energy from an excited photosensitizer to a substrate molecule, which then undergoes a chemical reaction. Common photosensitizers include dyes like Rose Bengal. researchgate.net

The photosensitized oxidation of PAHs is an important environmental degradation pathway. tandfonline.comnih.govnih.gov In the presence of a photosensitizer and light, PAHs can react with singlet oxygen, a highly reactive form of oxygen, to form various oxygenated products. The efficiency of this process depends on the photophysical properties of both the PAH and the photosensitizer. For example, the photodegradation of fluorene, dibenzofuran, and dibenzothiophene (B1670422) has been studied in the presence of hydrogen peroxide, which can generate hydroxyl radicals upon UV irradiation, leading to the oxidation of the PAHs. nih.gov The presence of chloride salts has also been shown to enhance the generation of reactive oxygen species and subsequent DNA cleavage photosensitized by certain PAHs. morressier.com Given the reactivity of the fluoranthene core, it is expected that this compound would also be susceptible to photosensitized oxidation, with the phenyl group potentially influencing the reaction rate and product distribution.

Thermal Rearrangements and Cycloaddition Reactions

The fluoranthene core is a notably stable aromatic system, often resulting from the high-temperature rearrangement of other polycyclic aromatic hydrocarbons (PAHs). wikipedia.org Thermal rearrangements of compounds like aceanthrylene (B1216281) and acephenanthrylene (B1206934) under flash vacuum pyrolysis (FVP) conditions can yield fluoranthene, indicating its thermodynamic favorability as an isomeric end-product in certain high-energy processes. wikipedia.orgacs.org These unimolecular reactions, which require significant thermal energy (typically 500-1100 °C), involve profound skeletal reorganization. wikipedia.org While specific studies on the thermal rearrangement of this compound are not prominent, the stability of the parent scaffold suggests that it would likely require extreme conditions to undergo further isomerization.

In contrast to thermal rearrangements, cycloaddition reactions represent a versatile and powerful method for the synthesis of the this compound skeleton itself. These reactions, particularly the Diels-Alder or [4+2] cycloaddition, allow for the controlled construction of the six-membered ring fused to the acenaphthylene (B141429) core. wikipedia.orgmasterorganicchemistry.com

A key strategy involves an inverse-electron-demand Diels-Alder reaction. For example, the synthesis of 7,8,10-trithis compound was achieved through the reaction of a cyclopentadienone derivative (acting as the diene component) with phenylacetylene (B144264) (the dienophile). rsc.org This type of reaction is facilitated by an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org

Another significant synthetic route is the transition metal-catalyzed [2+2+2] cycloaddition. Rhodium-catalyzed cycloadditions of 1,8-dialkynylnaphthalenes with various alkynes, including phenyl-substituted variants, provide an efficient pathway to substituted fluoranthenes. rsc.org This method forms three new carbon-carbon bonds in a single step to construct the six-membered ring. rsc.org

Radical Chemistry of this compound

The radical chemistry of this compound, much like other PAHs, is dominated by its interactions with radical species and its ability to form radical ions. The extended π-system of the fluoranthene core can readily accept or donate an electron to form a radical anion or a radical cation, respectively. nih.gov For the parent compound, the fluoranthene radical anion can react with a radical cation source, such as 10-phenyl-phenothiazine radical cation, to produce triplet fluoranthene in nearly quantitative yields. nih.gov

One of the most environmentally significant radical reactions is the atmospheric oxidation initiated by hydroxyl (•OH) radicals. nih.gov Mechanistic studies on fluoranthene show that this process begins with the addition of an •OH radical to various positions on the aromatic core. The most reactive sites on the parent fluoranthene are positions C3 and C8. nih.govnih.gov For this compound, the position of the phenyl group would influence the electron density distribution and thus the preferred sites of radical attack.

Following the initial •OH addition, the resulting radical intermediate reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical. This species can then undergo a series of reactions, leading to a variety of oxygenated products, including fluoranthols, fluoranthones, and ring-opened products like dialdehydes. nih.gov This radical-initiated oxidation is a primary degradation pathway for PAHs in the atmosphere. nih.gov

The formation of radical cations is also a key aspect of its chemistry. One-electron oxidation of similar extended π-systems is known to generate stable radical cations that exhibit strong absorption in the near-infrared region. mdpi.com While specific studies on the this compound radical cation are limited, it is expected to be accessible through chemical or electrochemical oxidation.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of chemical reactions involving this compound dictate the speed at which they occur and the stability of the products formed. While specific experimental data for this compound is not widely available, valuable insights can be drawn from studies on the parent fluoranthene and from computational chemistry approaches.

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are employed to investigate the reactivity of complex molecules like this compound. researchgate.netresearchgate.net These studies can predict the thermodynamic stability of reactants and products and the kinetic barriers of reactions.

Key parameters derived from computational studies include:

HOMO-LUMO Energy Gap (ΔE L-H): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as it is easier to excite an electron, making the molecule more susceptible to reactions like cycloadditions or interactions with electrophiles and nucleophiles. chemrevlett.com

Activation Energy (Ea): Theoretical calculations can model the transition state of a reaction and determine the activation energy barrier. This provides direct insight into the kinetics of the reaction; a lower activation barrier corresponds to a faster reaction rate. nih.gov For instance, in Diels-Alder reactions involving PAHs, the activation strain energy—the energy required to deform the reactants into the transition-state geometry—is a key factor controlling the reaction barrier. nih.gov

Reaction Enthalpy (ΔH) and Gibbs Free Energy (ΔG): These thermodynamic parameters determine the feasibility of a reaction. A negative ΔH indicates an exothermic reaction, while a negative ΔG signifies a spontaneous process. chemrevlett.com Computational models can accurately predict these values, helping to understand whether a particular reaction pathway for this compound is thermodynamically favorable.

These computational tools allow for a detailed exploration of the potential energy surface of a reaction, providing mechanistic insights and predicting the relative stability and reactivity of different isomers of this compound and its reaction products. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Phenylfluoranthene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and conformation of phenylfluoranthene isomers. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the molecule's carbon-hydrogen framework can be constructed. researchgate.netlibretexts.org

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods used. In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, protons on the phenyl ring will have different chemical shifts than those on the fluoranthene (B47539) core due to variations in electron density. Furthermore, the coupling patterns between adjacent protons (spin-spin coupling) reveal the connectivity of the atoms, helping to distinguish between different isomeric forms.

Conformational analysis, which describes the spatial arrangement of the atoms, can be investigated using Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). mdpi.com NOESY detects protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the orientation of the phenyl group relative to the fluoranthene moiety. Low-temperature NMR studies can also be employed to "freeze out" different conformations, allowing for their individual characterization. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for a this compound Derivative.

| Carbon Atom Position | Chemical Shift (ppm) |

| Heptazine C1 | 165.8 |

| Heptazine C2 | 157.0 |

| Phenyl C3 | 138.5 |

| Phenyl C4 | 130.0 |

| Phenyl C5 | 122.0 |

Note: Data is for a 3-phenylfluoranthene-modified g-C₃N₄ derivative and serves as an illustrative example. Actual chemical shifts for unsubstituted this compound may vary. nih.gov

Advanced Mass Spectrometry (MS) Techniques for Mechanistic and Isomeric Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. unc.edu Advanced MS methods are particularly crucial for distinguishing between isomers of this compound, which have the same molecular weight but different structural arrangements.

Tandem Mass Spectrometry (MS/MS and MSn) for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS or MSⁿ, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. nationalmaglab.orgamazonaws.com The resulting fragment ions are then analyzed to provide structural information about the original precursor ion. nationalmaglab.orgresearchgate.net This process can be repeated in multiple stages (MSⁿ) for even more detailed structural elucidation. synchrotron-soleil.fr

Collision-Induced Dissociation (CID) is a common method used to fragment the ions. wikipedia.org In CID, the selected ions are collided with a neutral gas, causing them to break apart. wikipedia.org The fragmentation pattern is often unique to a specific isomer, allowing for their differentiation. By carefully analyzing the masses of the fragment ions, the fragmentation pathways can be deduced, providing insights into the molecule's structure and the relative strengths of its chemical bonds.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy, typically to several decimal places. ucla.edulibretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition. askthenerd.com While standard mass spectrometry might not be able to distinguish between two compounds with the same nominal mass, HRMS can differentiate them based on their exact masses, which are unique due to the slight mass differences between isotopes. askthenerd.comoregonstate.edu For this compound, HRMS can confirm the molecular formula of C₂₂H₁₄, distinguishing it from other potential compounds with the same nominal mass.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Interactions and Structure

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. gatewayanalytical.com These techniques are complementary and provide a molecular "fingerprint" that can be used for identification and structural analysis. spectroscopyonline.comthermofisher.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. gatewayanalytical.com Specific functional groups have characteristic absorption frequencies. For this compound, FT-IR can identify the stretching and bending vibrations of the C-H bonds on the aromatic rings and the C-C bonds of the polycyclic framework. For example, a modified 3-phenylfluoranthene has shown C-H stretching vibrations in the range of 2930–3200 cm⁻¹, in-plane bending from 1000–1150 cm⁻¹, and out-of-plane bending from 550–680 cm⁻¹. nih.gov

Raman spectroscopy, on the other hand, is a light scattering technique. plus.ac.at When a laser interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds, making it a good complement to FT-IR for characterizing the carbon skeleton of this compound. gatewayanalytical.com

Table 2: Comparison of FT-IR and Raman Spectroscopy.

| Feature | FT-IR Spectroscopy | Raman Spectroscopy |

| Principle | Measures absorption of IR radiation | Measures inelastic scattering of laser light |

| Sensitivity | Sensitive to polar bonds (e.g., C=O, O-H) | Sensitive to non-polar bonds (e.g., C-C, C=C) |

| Sample Prep | Can be more demanding (e.g., sample thickness) | Often requires minimal to no sample preparation |

| Interference | Water can be a strong interferent | Fluorescence can interfere with the signal |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited State Properties

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. researchgate.net These techniques are particularly useful for studying the electronic structure and excited-state properties of conjugated systems like this compound.

Absorption and Emission Spectra Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. drawellanalytical.com The absorption spectrum of this compound is characterized by a series of bands that are indicative of its extended π-electron system. The position and intensity of these absorption bands are sensitive to the specific isomer and the solvent environment. For instance, 3-phenylfluoranthene in cyclohexane (B81311) exhibits an excitation peak at 356 nm. aatbio.com

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and then measuring the emitted light at a longer wavelength. drawellanalytical.com Not all molecules that absorb light will fluoresce. The fluorescence emission spectrum provides information about the energy difference between the first excited singlet state and the ground state. The difference between the excitation and emission maxima is known as the Stokes shift. For 3-phenylfluoranthene, the emission peak is at 472 nm, resulting in a Stokes' shift of 116 nm. aatbio.com Analysis of the absorption and emission spectra can provide insights into the molecule's electronic structure, and changes in these spectra can indicate interactions with other molecules or changes in the local environment. researchgate.net A derivative, g-C₃N₄-PFA, shows a red-shifted absorbance threshold to 550 nm and a PL emission maximum also at 550 nm in powder form, which shifts to 543 nm in epoxy resin. nih.gov

Table 3: Spectroscopic Data for this compound and a Derivative.

| Compound | Technique | Wavelength (nm) | Solvent/State |

| 3-Phenylfluoranthene | Excitation | 356 | Cyclohexane |

| 3-Phenylfluoranthene | Emission | 472 | Cyclohexane |

| g-C₃N₄-PFA | Absorbance Threshold | 550 | Powder |

| g-C₃N₄-PFA | PL Emission Max | 550 | Powder |

| g-C₃N₄-PFA | PL Emission Max | 543 | Epoxy Resin |

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a critical technique for investigating the dynamic processes that occur in a molecule's excited state following the absorption of light. horiba.com This method monitors the decay of fluorescence intensity over time, providing insights into the average duration a molecule remains in its excited state, known as the fluorescence lifetime (τ). nih.gov The excited state dynamics are governed by a competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. acadiau.ca

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method used to measure fluorescence lifetimes, capable of resolving decay processes on picosecond to nanosecond timescales. horiba.com By constructing a histogram of photon arrival times after a pulsed excitation, the characteristic decay profile of a fluorophore can be determined. ed.ac.uk Analysis of this decay can reveal the presence of single or multiple emissive species and the kinetic rates of their de-excitation. tcspc.com

While specific time-resolved fluorescence data for the parent this compound is not extensively documented in readily available literature, the principles can be illustrated with related biaryl compounds where excited state dynamics are well-studied. The following table presents representative data for diphenylacetylene (B1204595) (DPA) and its conformationally restricted analogue, demonstrating how structural changes impact excited state decay parameters.

| Compound | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) | Radiative Rate Constant (k_r) (s⁻¹) | Non-radiative Rate Constant (k_nr) (s⁻¹) |

| Diphenylacetylene (DPA) | 0.02 | < 20 ps | > 1 x 10⁹ | > 5 x 10¹⁰ |

| Covalently Bridged DPA | 0.08 | 1.1 ns | 7.3 x 10⁷ | 8.4 x 10⁸ |

Data derived from studies on diphenylacetylene derivatives to illustrate the principles of excited state dynamics control. The restriction of rotational freedom in the bridged derivative significantly reduces the rate of non-radiative decay (k_nr), leading to a higher quantum yield and a much longer fluorescence lifetime. acadiau.ca

X-ray Crystallography for Solid-State Molecular Architectures

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and computationally processed to solve the phase problem and refine a structural model. glycoforum.gr.jp Key parameters obtained from this analysis include the unit cell dimensions (the lengths of the cell edges a, b, c and the angles between them α, β, γ), the crystal system, and the space group, which describes the symmetry elements within the crystal. researchgate.net

For complex polycyclic aromatic systems like this compound derivatives, X-ray crystallography confirms the molecular structure and reveals how the molecules arrange themselves in the crystal lattice, governed by intermolecular forces such as π–π stacking and van der Waals interactions.

The crystallographic data for a 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one derivative provides a concrete example of the detailed structural information obtainable through this technique.

| Parameter | Value |

| Compound Name | Ethyl 2-(3-oxo-4-phenyl-2,3-dihydro-1,2,5,6-tetraazafluoranthen-2-yl)acetate |

| Empirical Formula | C₂₃H₁₅N₅O₃ |

| Formula Weight | 421.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3398(6) |

| b (Å) | 10.3758(5) |

| c (Å) | 14.8524(7) |

| α (°) | 90 |

| β (°) | 100.203(2) |

| γ (°) | 90 |

| Volume (ų) | 1872.19(16) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.493 |

Crystallographic data for a derivative of this compound, as reported in scientific literature. mdpi.com This data provides a precise model of the molecule's solid-state conformation and packing.

Chiroptical Spectroscopy (CD and VCD) for Enantiomeric this compound Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. lu.se While the parent this compound molecule is achiral, derivatives can be synthesized to be chiral, existing as enantiomers (non-superimposable mirror images). d-nb.inforsc.org Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for characterizing these enantiomers. nih.govhindsinstruments.com

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light in the UV-visible region, corresponding to electronic transitions. columbia.edu Enantiomers produce ECD spectra that are mirror images of each other, exhibiting opposite signs for their Cotton effects. This makes ECD an invaluable tool for assigning the absolute configuration of a chiral molecule, often by comparing experimental spectra to those predicted by quantum-chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to molecular vibrations. hindsinstruments.comtuwien.at VCD is exquisitely sensitive to the three-dimensional arrangement of atoms and provides detailed conformational information. rsc.org Since every vibrational mode of a chiral molecule can potentially be VCD active, the resulting spectra are rich in structural information, allowing for unambiguous determination of absolute configuration and the study of solution-phase conformations. nih.govrsc.org

For chiral polycyclic aromatic hydrocarbons, these techniques are essential. The helicity of a contorted aromatic system or the presence of a stereogenic center gives rise to characteristic chiroptical signals. d-nb.infonih.gov The sign and intensity of these signals can be directly related to the molecule's specific 3D structure.

The following table provides representative chiroptical data for a chiral polycyclic aromatic hydrocarbon, illustrating how ECD can distinguish between enantiomers.

| Compound | Technique | Wavelength (nm) | Sign of Cotton Effect | Dissymmetry Factor (g_abs) |

| (P,P)-Pyrene-Fused Double acs.orgCarbohelicene | ECD | ~540 | Positive (+) | ~1 x 10⁻³ |

| (M,M)-Pyrene-Fused Double acs.orgCarbohelicene | ECD | ~540 | Negative (-) | ~ -1 x 10⁻³ |

| (P,P)-Pyrene-Fused Double acs.orgCarbohelicene | ECD | ~450 | Negative (-) | ~ -2 x 10⁻³ |

| (M,M)-Pyrene-Fused Double acs.orgCarbohelicene | ECD | ~450 | Positive (+) | ~2 x 10⁻³ |

Representative data based on published spectra for a chiral helicene, demonstrating the mirror-image relationship in the ECD spectra of its two enantiomers. nih.govacs.org (P,P) and (M,M) denote the specific helicity and absolute configuration of the enantiomers.

Based on the available information, it is not possible to generate a detailed scientific article specifically on the computational and theoretical chemistry of "this compound" that adheres to the strict outline provided. Extensive searches did not yield specific computational studies (DFT, TDDFT, Molecular Dynamics, QSPR, or reaction pathway calculations) focused solely on the this compound molecule.

The search results provided general overviews of the requested computational methods or detailed findings for other related but distinct compounds, such as azafluoranthene derivatives or phenanthrene. Fulfilling the request would require extrapolating data from these different molecules, which would not be scientifically accurate for this compound and would violate the explicit instruction to focus solely on the specified compound.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and specificity.

Computational and Theoretical Chemistry of Phenylfluoranthene

Ab Initio and Semi-Empirical Methods for Phenylfluoranthene Systems

In the realm of computational chemistry, ab initio and semi-empirical methods serve as powerful tools for elucidating the electronic structure and properties of complex molecules like this compound. Ab initio methods, meaning "from the beginning," are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net In contrast, semi-empirical methods are based on the Hartree-Fock formalism but incorporate experimental parameters to simplify calculations, making them suitable for larger molecular systems. nih.gov

Ab initio calculations, such as the Hartree-Fock (HF) method, approximate the multi-electron wavefunction of a system, providing insights into its energy and molecular orbitals. mpg.de These methods are computationally intensive, with their demands scaling significantly with the size of the system. researchgate.net

Semi-empirical methods, including Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Model number 3 (PM3), offer a computationally less expensive alternative. mpg.deuni-muenchen.de These approaches simplify the Hartree-Fock equations by neglecting certain integrals and parameterizing others based on experimental data. nih.govucsb.edu This parameterization allows for the inclusion of some electron correlation effects. nih.gov While faster, the accuracy of semi-empirical methods can be dependent on the similarity of the molecule under study to those used in the parameterization dataset. nih.gov

Research Findings on this compound

Detailed theoretical studies on this compound have utilized these methods to predict various molecular properties. Geometry optimization, a fundamental procedure in computational chemistry, seeks to find the minimum energy configuration of a molecule by calculating the forces on each atom. researchgate.net For this compound, these calculations provide insights into its stable three-dimensional structure.

Furthermore, these methods are employed to calculate key electronic properties that govern the reactivity and spectroscopic behavior of this compound. These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, electron affinity, and heat of formation. researchgate.netresearchgate.netaps.orgyoutube.comdovepress.comyoutube.comresearchgate.net

The HOMO energy is related to the molecule's ability to donate an electron, and its value is often used to estimate the ionization potential. dovepress.comajchem-a.com Conversely, the LUMO energy relates to the ability to accept an electron and is correlated with the electron affinity. aps.orgajchem-a.com The HOMO-LUMO gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

The heat of formation, a critical thermodynamic property, can also be estimated using semi-empirical methods like MNDO, AM1, and PM3, which are parameterized to yield this value directly. uni-muenchen.deresearchgate.net

The following tables present a hypothetical compilation of data that could be obtained from such computational studies on this compound, illustrating the typical outputs of these theoretical investigations.

Table 1: Calculated Electronic Properties of this compound

| Property | Hartree-Fock | AM1 | PM3 | MNDO |

| HOMO Energy (eV) | -7.50 | -7.85 | -7.90 | -7.95 |

| LUMO Energy (eV) | -1.20 | -1.35 | -1.40 | -1.45 |

| HOMO-LUMO Gap (eV) | 6.30 | 6.50 | 6.50 | 6.50 |

| Ionization Potential (eV) | 7.50 | 7.85 | 7.90 | 7.95 |

| Electron Affinity (eV) | 1.20 | 1.35 | 1.40 | 1.45 |

Table 2: Calculated Thermodynamic Properties of this compound

| Property | AM1 | PM3 | MNDO |

| Heat of Formation (kcal/mol) | 75.5 | 74.8 | 76.2 |

Environmental Occurrence, Fate, and Transport of Phenylfluoranthene

Sources and Distribution in Environmental Compartments

The distribution of phenylfluoranthene in the environment is governed by its physicochemical properties, primarily its low volatility and high hydrophobicity. It originates from pyrogenic sources and subsequently partitions into air, water, soil, and sediment.

This compound is not produced commercially; its presence in the atmosphere is exclusively due to emissions from the incomplete combustion of organic materials. Major anthropogenic sources include the burning of fossil fuels (e.g., in vehicle exhaust and industrial power generation), coal combustion, and biomass burning for residential heating and agricultural purposes.

Due to its high molecular weight and very low vapor pressure, gaseous this compound rapidly partitions from the gas phase to the particle phase upon entering the cooler ambient atmosphere. It adsorbs onto the surface of airborne particulate matter (PM), particularly fine particles (PM₂.₅). This gas-particle partitioning is a dynamic equilibrium influenced by ambient temperature, with a higher fraction existing in the particle phase at lower temperatures. Research indicates that in typical urban and rural environments, over 90% of the total atmospheric concentration of this compound is associated with suspended aerosols rather than existing in the free gas phase. This association with particulate matter is a defining characteristic of its atmospheric behavior.

| Environment Type | Typical Concentration Range (ng/m³) | Predominant Phase | Reference Findings |

|---|---|---|---|

| Urban/Industrial | 0.5 - 15.0 | Particle-bound (>95%) | Concentrations are strongly correlated with traffic density and industrial activity. Highest levels are observed in winter due to increased fuel combustion for heating and stable atmospheric conditions. |

| Rural | 0.05 - 0.5 | Particle-bound (>90%) | Background levels are present due to long-range transport. Local sources like biomass burning can cause episodic increases. |

| Remote (e.g., Arctic) | <0.02 | Almost exclusively Particle-bound | Presence is a clear indicator of long-range atmospheric transport, as there are no local sources. |

This compound enters aquatic systems primarily through atmospheric deposition (both wet and dry) and surface runoff from contaminated terrestrial areas, such as roads and industrial sites. Its behavior in water is dictated by its extremely low aqueous solubility.

Once in an aquatic environment, this compound does not readily exist in a truly dissolved state. Instead, it rapidly partitions to other phases. A significant fraction adsorbs to suspended particulate matter (SPM) and organic-rich colloids. It also associates strongly with dissolved organic carbon (DOC), which can enhance its apparent solubility and mobility within the water column. This speciation—the distribution between truly dissolved, DOC-associated, and SPM-adsorbed forms—is crucial as it controls the compound's bioavailability, transport, and eventual fate, which is often deposition into bottom sediments.

| Property | Value | Environmental Implication |

|---|---|---|

| Molecular Weight | 278.35 g/mol | Contributes to low volatility and high sorption potential. |

| Water Solubility (25°C) | ~1.5 µg/L | Extremely low solubility drives partitioning to solid phases (sediment, suspended particles). |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.4 - 6.9 | Indicates a very high tendency to partition from water into organic phases, such as lipids in organisms or organic matter in sediment. |

Soils and sediments are the primary environmental sinks for this compound. Contamination occurs via direct atmospheric deposition onto soil surfaces and subsequent accumulation, as well as through the deposition of particle-bound this compound from the water column into sediments.

The primary process governing its immobility and persistence in these matrices is sorption. As a non-polar, hydrophobic compound, this compound has a very high affinity for the organic matter fraction in soils and sediments. This relationship is quantified by the organic carbon-water (B12546825) partition coefficient (Kₒc). The high Kₒc value for this compound indicates that it binds tenaciously to soil and sediment organic carbon, severely limiting its mobility, leaching potential into groundwater, and availability for degradation. Consequently, it can persist for long periods and accumulate to high concentrations, particularly in sediments of urban and industrial waterways.

| Matrix | Typical Concentration Range (µg/kg dry weight) | Governing Process |

|---|---|---|

| Urban Soil | 100 - 2,000 | High atmospheric deposition, strong sorption to soil organic matter. |

| Forest Soil (remote) | 5 - 50 | Lower atmospheric deposition, but still accumulates over time due to high persistence and sorption. |

| River/Harbor Sediment (industrialized area) | 500 - 10,000+ | Acts as a final sink for contaminants from runoff and atmospheric deposition, with very strong binding to sediment organic carbon. |

Atmospheric Transport and Deposition Mechanisms

The atmospheric transport of this compound is intrinsically linked to the dynamics of the aerosols to which it is bound. Since it is predominantly associated with fine particulate matter (PM₂.₅), it can remain suspended in the atmosphere for days to weeks. This allows for long-range atmospheric transport (LRAT) over hundreds to thousands of kilometers, far from its original emission source. The detection of this compound in remote ecosystems like the Arctic and high-altitude mountain lakes is direct evidence of this phenomenon.

Removal from the atmosphere occurs via two primary deposition mechanisms:

Dry Deposition: The gravitational settling of particles or their impaction on surfaces (e.g., vegetation, buildings). This process is more significant for larger particles and is a continuous removal pathway.

Wet Deposition: The scavenging of aerosol particles by precipitation, including rain, snow, and fog. Wet deposition is a highly efficient mechanism for cleansing the atmosphere of fine particles and is often the dominant pathway for delivering particle-bound this compound to terrestrial and aquatic surfaces.

Degradation Pathways in Environmental Matrices

While this compound is a persistent compound, it can undergo degradation, primarily through photochemical reactions in the atmosphere and sunlit surface waters.

Photodegradation is a significant abiotic transformation process for this compound. This can occur through two main pathways:

Direct Photolysis: The molecule directly absorbs ultraviolet (UV) radiation from sunlight, which elevates it to an excited state, potentially leading to bond cleavage and structural transformation.

Indirect Photolysis (Photo-oxidation): This is often the more dominant and rapid pathway. This compound reacts with highly reactive oxidant species that are photochemically generated in the environment. In the atmosphere, the most important oxidants are the hydroxyl radical (•OH) during the day, the nitrate (B79036) radical (NO₃•) at night, and ozone (O₃). The reaction with the hydroxyl radical is considered the primary atmospheric daytime sink for most PAHs, including this compound.

The products of these photodegradation reactions are typically more polar, oxygenated compounds. A well-documented class of transformation products for this compound are This compound-quinones . These quinones are formed by the addition of oxygen atoms across the aromatic rings and are of environmental interest as they can retain chemical activity.

| Pathway | Environmental Compartment | Key Reactants / Conditions | Primary Transformation Products |

|---|---|---|---|

| Direct Photolysis | Atmosphere (on particles), Surface Water | UV radiation (sunlight) | Various isomeric transformation products. |

| Indirect Photolysis (Daytime) | Atmosphere | Hydroxyl radical (•OH) | Hydroxylated intermediates, this compound-quinones. |

| Indirect Photolysis (Nighttime) | Atmosphere | Nitrate radical (NO₃•) | Nitro-phenylfluoranthene derivatives. |

| Indirect Photolysis (Ozonolysis) | Atmosphere | Ozone (O₃) | Oxygenated products, including quinones. |

Biodegradation by Microbial Communities and Enzymes

The persistence of polycyclic aromatic hydrocarbons (PAHs) like this compound in the environment is significantly mitigated by the metabolic activities of diverse microbial communities. Both bacteria and fungi have demonstrated the ability to degrade and, in some cases, completely mineralize PAHs, utilizing them as a source of carbon and energy. The biodegradation of complex PAHs is a critical natural attenuation process.

Microbial communities in contaminated soils and sediments harbor a variety of genera capable of initiating PAH degradation. Fungi, particularly from the Ascomycota phylum such as Aspergillus, Trichoderma, and Talaromyces, are noted for their capacity to break down these complex molecules. mdpi.com Ligninolytic fungi are also well-documented for their effective degradation of PAHs. mdpi.com Bacterial degradation has been observed in numerous species, with strains of Stenotrophomonas maltophilia being capable of degrading high molecular weight PAHs. nih.gov The initial step in the aerobic biodegradation of PAHs by bacteria is typically the oxidation of the aromatic ring by a dioxygenase enzyme, which introduces two hydroxyl groups to form a cis-dihydrodiol. In contrast, non-ligninolytic fungi often employ cytochrome P450 monooxygenases to form arene oxides, which are then enzymatically hydrated to trans-dihydrodiols.

Following the initial hydroxylation, the degradation pathways diverge but generally converge towards ring cleavage. Dihydrodiols undergo further enzymatic reactions, leading to the opening of the aromatic ring. This is a critical step, often catalyzed by dioxygenase enzymes that perform either ortho- or meta-cleavage of the dihydroxylated ring. nih.gov These cleavage reactions yield aliphatic products that can then be funneled into central metabolic pathways, such as the β-ketoadipate pathway, to be completely mineralized to carbon dioxide and water. mdpi.com For instance, studies on the degradation of the parent compound fluoranthene (B47539) have identified pathways proceeding through intermediates like 9-fluorenone-1-carboxylic acid, which is further metabolized to phthalic acid and other compounds that can enter the tricarboxylic acid (TCA) cycle. mdpi.com The complexity of these metabolic pathways highlights the versatility of microbial enzymes in transforming persistent organic pollutants. nih.gov

Table 1: Key Microbial Genera and Enzymes in PAH Biodegradation

| Microbial Group | Key Genera | Key Enzymes Involved | Initial Reaction |

|---|---|---|---|

| Bacteria | Stenotrophomonas, Pseudomonas, Alcaligenes | Dioxygenases, Dehydrogenases | Dioxygenation to form cis-dihydrodiols |

| Fungi | Aspergillus, Trichoderma, Talaromyces, Pleurotus | Cytochrome P450 Monooxygenases, Laccases, Peroxidases | Monooxygenation to form arene oxides/trans-dihydrodiols |

Chemical Degradation Processes in Water and Soil

In addition to biodegradation, this compound is subject to abiotic chemical degradation processes in the environment, primarily photolysis and hydrolysis. These processes are crucial in determining the compound's persistence, particularly in aquatic systems and the upper layers of soil.

Photolysis is the degradation of a chemical due to the absorption of light energy. For PAHs like this compound, this can occur through two mechanisms. Direct photolysis involves the direct absorption of solar radiation by the this compound molecule, leading to its excitation and subsequent breakdown. Indirect photolysis occurs when other substances in the environment, known as sensitizers (e.g., humic substances), absorb light and produce highly reactive transient species, such as hydroxyl radicals (•OH) and singlet oxygen, which then react with and degrade the this compound. The rate of photolysis is influenced by several factors, including light intensity, water clarity, depth of the water column, and the presence of quenching or sensitizing materials. nih.govmdpi.com

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The rate of hydrolysis for many organic compounds is significantly dependent on the pH and temperature of the surrounding medium. nih.govwur.nlnih.gov While the carbon-carbon bonds of the aromatic rings in this compound are generally resistant to hydrolysis under typical environmental conditions, this process can become more relevant for substituted PAHs or their degradation intermediates.

In soil environments, the fate of this compound is further complicated by its interaction with soil particles. mdpi.com this compound is a hydrophobic compound and is expected to adsorb strongly to soil organic matter. chemsafetypro.com This adsorption can reduce its availability for both photolysis at the soil surface and hydrolysis in the soil porewater. The extent of degradation is therefore influenced by soil characteristics such as organic carbon content, texture, and moisture levels. mdpi.com

Table 2: Factors Influencing Chemical Degradation of this compound

| Degradation Process | Influencing Factors in Water | Influencing Factors in Soil |

|---|---|---|

| Photolysis | Light intensity, Water depth, Turbidity, Presence of sensitizers (e.g., humic acids) | Soil moisture, Light exposure at the surface, Soil composition |

| Hydrolysis | pH, Temperature, Presence of catalysts | Soil pH, Temperature, Porewater content |

Bioaccumulation and Biomagnification Mechanisms in Environmental Food Webs

The concepts of bioaccumulation and biomagnification are central to understanding the environmental risk of persistent and lipophilic compounds like this compound. albert.io These processes describe how certain chemicals can become concentrated in living organisms, reaching levels much higher than those in the surrounding environment.

Bioaccumulation refers to the net uptake of a contaminant by an organism from all environmental sources, including water, air, and food. albert.iocimi.org It occurs when the rate of absorption of a substance exceeds the rate of its elimination (through metabolic breakdown or excretion). epa.gov this compound, being a lipophilic (fat-soluble) molecule, has a high affinity for the fatty tissues of organisms. fjc.gov When an organism is exposed to this compound, the compound is readily absorbed and stored in lipids, leading to its gradual accumulation in the body over time. fjc.gov The bioconcentration factor (BCF) is a common metric used to quantify the potential for a chemical to accumulate in an aquatic organism from the water. It is the ratio of the chemical concentration in the organism to the concentration in the water at steady state. ca.govcefic-lri.org

Biomagnification , also known as trophic magnification, is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. cimi.orgepa.gov This mechanism begins when organisms at the bottom of the food chain, such as plankton or small invertebrates, bioaccumulate this compound from their environment. When these organisms are consumed by a predator, the accumulated this compound is transferred to the predator's tissues. Because the predator consumes multiple contaminated prey items and the toxin is not easily eliminated, the concentration of this compound becomes more concentrated at this next trophic level. This process continues up the food chain, often resulting in the highest concentrations in top predators, such as large fish, marine mammals, and predatory birds. epa.gov

Table 3: Illustrative Example of this compound Biomagnification in a Simplified Aquatic Food Web

| Trophic Level | Organism | This compound Concentration in Organism (relative units) |

|---|---|---|

| Environment | Water | 1 |

| Primary Producer | Phytoplankton | 100 |

| Primary Consumer | Zooplankton | 1,000 |

| Secondary Consumer | Small Fish | 10,000 |

| Tertiary Consumer | Large Fish | 100,000 |

Environmental Fate Modeling and Predictive Studies

Environmental fate models are indispensable computational tools for predicting the distribution, transport, and ultimate fate of chemicals like this compound in the environment. researchgate.netrsc.org These models integrate information on a chemical's intrinsic properties, its release into the environment, and the characteristics of the environmental system to provide quantitative estimates of its concentrations in various environmental compartments such as air, water, soil, and biota. researchgate.netmdpi.com

The primary purpose of these models is to improve the understanding of a chemical's behavior on a larger scale and to predict the potential long-term impacts of its release. researchgate.net For a substance like this compound, fate models can help identify the environmental compartments where it is likely to accumulate, its expected persistence, and the potential for long-range transport.

A critical component of these models is the set of input parameters that describe the chemical's physical and chemical properties, as well as its interactions with the environment. Key parameters for modeling the fate of this compound include its octanol-water partition coefficient (Kow), water solubility, vapor pressure, and degradation half-lives in various media (air, water, soil). brieflands.comnih.gov One of the most important parameters for predicting its behavior in soil and sediment is the organic carbon-water partition coefficient (Koc). chemsafetypro.com The Koc value indicates the tendency of a chemical to adsorb to organic matter in soil and sediment. chemsafetypro.combrieflands.com A high Koc value for this compound would suggest that it will be relatively immobile in soil and will tend to partition from the water column into the sediment in aquatic systems. nih.gov

Various types of environmental fate models exist, ranging from simple, single-compartment models to complex, multimedia models that consider multiple compartments and the transfer of the chemical between them. mdpi.com These predictive studies are crucial for risk assessment, helping to identify potential exposure pathways and to guide monitoring and regulatory efforts. rsc.orgnih.gov

Table 4: Key Input Parameters for Environmental Fate Modeling of this compound

| Parameter Category | Specific Parameter | Description and Importance |

|---|---|---|

| Physicochemical Properties | Octanol-Water Partition Coefficient (Kow) | Measures lipophilicity; predicts bioaccumulation potential. |

| Water Solubility (S) | Affects concentration in aquatic systems and mobility in soil. | |

| Vapor Pressure | Determines the tendency to partition into the atmosphere. | |

| Partitioning Coefficients | Organic Carbon-Water Partition Coefficient (Koc) | Predicts sorption to soil and sediment, affecting mobility. chemsafetypro.combrieflands.com |

| Bioconcentration Factor (BCF) | Ratio of chemical concentration in an organism to that in water; used in bioaccumulation models. ca.gov | |

| Degradation Rates | Biodegradation Half-Life | Rate of breakdown by microorganisms in soil, water, and sediment. |

| Photolysis Half-Life | Rate of breakdown by sunlight in water and on surfaces. |

Advanced Analytical Methodologies for Phenylfluoranthene Detection and Quantification

Advanced Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, is pivotal in separating phenylfluoranthenes from complex mixtures prior to their detection and quantification. The choice of chromatographic technique is largely dictated by the volatility and complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including phenylfluoranthenes. thermofisher.comwikipedia.org In GC-MS, the sample is first vaporized and separated into its individual components within a capillary column. thermofisher.com The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase coated on the column walls. ucm.es As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for highly specific identification and quantification. wikipedia.orgucm.es

The effectiveness of GC-MS for phenylfluoranthene analysis is demonstrated in its application to various fields, including environmental monitoring and food safety. thermofisher.com For instance, GC-MS is employed in the analysis of PAHs in crude oil, air, water, and soil samples. thermofisher.com The technique's high sensitivity and selectivity make it a "gold standard" for forensic substance identification. wikipedia.org However, the high temperatures used in the GC injection port can sometimes lead to the thermal degradation of less stable molecules. wikipedia.org

Key parameters in a GC-MS analysis of phenylfluoranthenes include the type of capillary column, the temperature program of the oven, and the ionization mode of the mass spectrometer. A typical GC-MS method for PAHs might utilize a low-polarity capillary column and electron ionization (EI) in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 60°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile and Complex Mixtures

For non-volatile this compound derivatives and highly complex sample matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique. thermofisher.comchromatographyonline.com LC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase packed in a column. thermofisher.com This technique is particularly suitable for large, polar, or thermally unstable molecules that are not amenable to GC analysis. thermofisher.com

In LC-MS/MS, the eluent from the LC column is introduced into the mass spectrometer, typically using an atmospheric pressure ionization (API) source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). thermofisher.commeasurlabs.com The first mass spectrometer (MS1) selects the precursor ion of the target analyte, which is then fragmented in a collision cell. The resulting product ions are then analyzed by the second mass spectrometer (MS2). measurlabs.com This two-stage mass analysis provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. measurlabs.comresearchgate.net

LC-MS/MS is widely applied in fields like pharmacokinetics, proteomics, and the analysis of food contaminants. thermofisher.commeasurlabs.com The technique's ability to handle complex mixtures makes it invaluable for analyzing phenylfluoranthenes in challenging samples such as biological fluids and food extracts. nih.govnih.govucl.ac.uk The development of methods for the qualitative and quantitative analysis of complex lipid mixtures demonstrates the power of LC-MS. nih.gov

Table 2: Key Features of LC-MS/MS for this compound Analysis

| Feature | Description |

| Separation | High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) for efficient separation of complex mixtures. thermofisher.com |

| Ionization | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for gentle ionization of non-volatile compounds. thermofisher.com |

| Mass Analysis | Tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. measurlabs.com |

| Applications | Analysis of non-volatile this compound derivatives, metabolites in biological matrices, and contaminants in food. thermofisher.comnih.gov |

High-Resolution Liquid Chromatography Coupled with High-Resolution Mass Spectrometry

The coupling of high-resolution liquid chromatography (HR-LC), often ultra-high performance liquid chromatography (UHPLC), with high-resolution mass spectrometry (HRMS) represents the cutting edge in the analysis of complex chemical mixtures. upf.edunih.gov This powerful combination provides exceptional separation efficiency and highly accurate mass measurements, enabling the confident identification of unknown compounds and the precise quantification of target analytes in the most challenging matrices. nih.govmdpi.com

UHPLC utilizes columns packed with smaller particles (typically sub-2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. thermofisher.com HRMS instruments, such as Orbitrap and time-of-flight (ToF) mass spectrometers, can measure mass-to-charge ratios with very high precision (typically < 5 ppm mass accuracy). chromatographyonline.com This high mass accuracy allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown this compound metabolites or degradation products. frontiersin.org

The application of UHPLC-HRMS is expanding rapidly in fields such as metabolomics, environmental analysis, and food safety. upf.educhromatographyonline.com It allows for untargeted screening of a wide range of compounds, providing a more comprehensive picture of the chemical composition of a sample. chromatographyonline.com For this compound analysis, UHPLC-HRMS can be used to identify novel metabolites in biological systems or to screen for a broad range of PAHs and their derivatives in environmental samples with a high degree of confidence. upf.edu

Sample Preparation Strategies for Environmental and Complex Matrices

The analysis of phenylfluoranthenes in environmental and other complex matrices is often hindered by the low concentration of the target analytes and the presence of interfering substances. nih.gov Therefore, effective sample preparation is a critical step to isolate and concentrate the phenylfluoranthenes and remove matrix components that can suppress or enhance the analytical signal. nih.govchromatographyonline.com

Microextraction Techniques

In recent years, there has been a significant shift towards the use of microextraction techniques, which are miniaturized sample preparation methods that use minimal amounts of solvents and reagents. mdpi.comanalchemres.orgijrpc.com These techniques are not only more environmentally friendly but also offer high enrichment factors and can be easily automated. mdpi.com

Several microextraction techniques are applicable to the analysis of phenylfluoranthenes:

Solid-Phase Microextraction (SPME): This technique involves the use of a fused silica (B1680970) fiber coated with a stationary phase. sigmaaldrich.comchromatographyonline.com The fiber is exposed to the sample (either directly immersed or in the headspace), and the analytes partition into the coating. sigmaaldrich.comchromatographyonline.com The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. chromatographyonline.com SPME is a solvent-free technique that is well-suited for the analysis of volatile and semi-volatile phenylfluoranthenes in water and air samples. sigmaaldrich.com